molecular formula C12H7BrN2O2 B5675158 5-(5-bromo-2-furyl)-3-phenyl-1,2,4-oxadiazole

5-(5-bromo-2-furyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5675158
M. Wt: 291.10 g/mol
InChI Key: ZXUVFPYUUUWWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324413 involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with 2,4,5-trihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of WAY-324413 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-324413 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

WAY-324413 is widely used in scientific research due to its ability to inhibit dynamin. Some of its applications include:

Mechanism of Action

WAY-324413 exerts its effects by binding to the GTPase domain of dynamin, thereby inhibiting its activity. This inhibition disrupts the process of endocytosis, leading to altered cellular signaling and trafficking. The compound is cell-permeable and bioavailable, making it suitable for in vivo studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-324413 is unique due to its high potency and specificity for dynamin. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its hydroxylated structure enhances its bioavailability and cell permeability .

properties

IUPAC Name

5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2/c13-10-7-6-9(16-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVFPYUUUWWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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